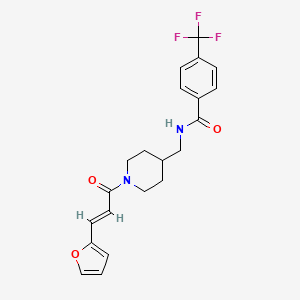

![molecular formula C16H17N5O3 B2722727 Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate CAS No. 1546722-35-3](/img/structure/B2722727.png)

Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

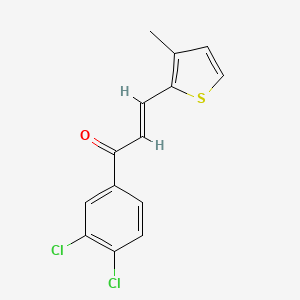

The compound is a complex organic molecule that contains several functional groups, including a methyl group, a tert-butyl group, an oxadiazole ring, a pyridine ring, an imidazole ring, and a carboxylate ester .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions. For instance, oxadiazoles can be synthesized through cyclization reactions involving hydrazides and carboxylic acids . Imidazole rings can be formed through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an α-amino ketone .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and imidazole rings are heterocyclic, containing nitrogen atoms, and the pyridine ring is a six-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester could undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, boiling point, and melting point .Scientific Research Applications

- Imidazole derivatives have been investigated for their antibacterial properties. This compound’s unique structure may contribute to inhibiting bacterial growth or disrupting bacterial membranes .

- Imidazole derivatives have shown anti-inflammatory properties. This compound might modulate inflammatory pathways or cytokine production .

- The presence of the oxadiazole ring suggests potential antioxidant effects. Evaluate its ability to scavenge free radicals and protect against oxidative stress .

- Imidazole-based compounds have been studied for their antidiabetic properties. Investigate whether this compound affects glucose metabolism, insulin sensitivity, or pancreatic function .

- Imidazole derivatives often exhibit antiviral activity. Explore its effects against specific viruses, such as influenza, herpes, or HIV .

- Some imidazole-containing compounds have ulcerogenic effects. Assess whether this compound induces gastric ulcers or affects gastrointestinal mucosa .

Antibacterial and Antimicrobial Activity

Anti-Inflammatory Effects

Antioxidant Activity

Antidiabetic Potential

Antiviral Applications

Ulcerogenic Activity

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with multiple receptors, which makes them useful in the development of new drugs .

Mode of Action

Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can influence their bioavailability.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-16(2,3)15-19-13(24-20-15)10-5-6-17-12(7-10)21-8-11(18-9-21)14(22)23-4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFXPBGCMOEGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

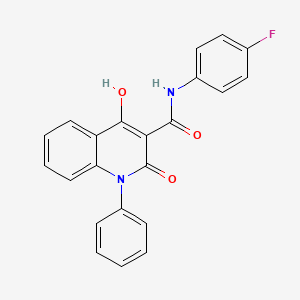

![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

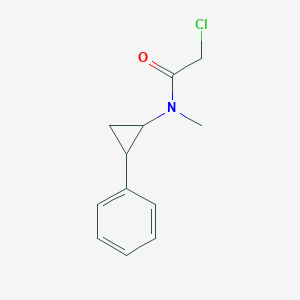

![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

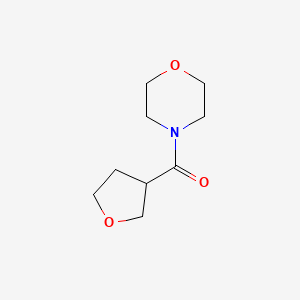

![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)

![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)

![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)

![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)

![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)